2,2-Difluoro-1,3-benzodioxole-5-acetic acid tert-butyl ester
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Overview
Description
2,2-Difluoro-1,3-benzodioxole-5-acetic acid tert-butyl ester is a fluorinated organic compound that belongs to the benzodioxole family. This compound is characterized by the presence of two fluorine atoms and a tert-butyl ester group, which contribute to its unique chemical properties. It is commonly used as a building block in organic synthesis and has applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-1,3-benzodioxole-5-acetic acid tert-butyl ester typically involves the reaction of 2,2-difluoro-1,3-benzodioxole with tert-butyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The reaction mixture is typically subjected to purification techniques such as recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-1,3-benzodioxole-5-acetic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the ester group into an alcohol.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products Formed
Oxidation: 2,2-Difluoro-1,3-benzodioxole-5-carboxylic acid.
Reduction: 2,2-Difluoro-1,3-benzodioxole-5-acetic acid.
Substitution: Various substituted benzodioxole derivatives depending on the nucleophile used.
Scientific Research Applications
2,2-Difluoro-1,3-benzodioxole-5-acetic acid tert-butyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the development of fluorinated analogs of biologically active compounds.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-1,3-benzodioxole-5-acetic acid tert-butyl ester involves its interaction with specific molecular targets. The fluorine atoms in the compound enhance its binding affinity to enzymes and receptors, thereby modulating their activity. The compound can inhibit or activate various biochemical pathways depending on its structural modifications and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
- 2,2-Difluoro-1,3-benzodioxole-5-carboxylic acid
- 5-Bromo-2,2-difluoro-1,3-benzodioxole
- 2,2-Difluoro-1,3-benzodioxole-4-carboxaldehyde
Uniqueness
2,2-Difluoro-1,3-benzodioxole-5-acetic acid tert-butyl ester is unique due to its combination of fluorine atoms and a tert-butyl ester group, which confer distinct chemical and physical properties. These features make it a valuable intermediate in organic synthesis and a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
tert-butyl 2-(2,2-difluoro-1,3-benzodioxol-5-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F2O4/c1-12(2,3)19-11(16)7-8-4-5-9-10(6-8)18-13(14,15)17-9/h4-6H,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XADUYZJLLOIWPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC1=CC2=C(C=C1)OC(O2)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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